4-Chloropyrido[2,3-d]pyridazin-5(6H)-one
Description
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
4-chloro-6H-pyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-2-9-5-3-10-11-7(12)6(4)5/h1-3H,(H,11,12) |
InChI Key |
MECFOGYTPMRUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=NNC(=O)C2=C1Cl |
Origin of Product |
United States |
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest for drug development. Key areas of focus include:
- Anticonvulsant Activity : Recent studies have shown that derivatives of pyridazine compounds, including 4-chloropyrido[2,3-d]pyridazin-5(6H)-one, demonstrate significant anticonvulsant properties. For instance, certain synthesized derivatives exhibited 100% inhibition of convulsions in animal models using the Maximal Electroshock (MES) method and showed promising results against the subcutaneous pentylenetetrazol (PTZ) method .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity. In vitro studies indicated that certain derivatives inhibited cyclooxygenase-2 (COX-2) activity effectively, showcasing potential as anti-inflammatory agents comparable to established drugs like celecoxib .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme associated with the metabolism of neurotransmitters. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Understanding its structure-activity relationship is crucial for optimizing its biological efficacy.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |
| Piperazine | Essential | - | Provides structural stability |
This table summarizes the effects of various substituents on the biological activity of related compounds, indicating how modifications can enhance or reduce efficacy.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of various derivatives in animal models. Compounds were tested using the MES method, revealing that certain derivatives achieved complete inhibition of hind limb tonic extensor phases at specific dosages. These findings suggest a promising avenue for developing new anticonvulsant medications based on this compound structure .
Case Study 2: Anti-inflammatory Activity
In another investigation, compounds derived from this compound were assessed for their ability to reduce inflammation in carrageenan-induced paw edema models. Results indicated significant reductions in edema compared to control groups, supporting further exploration into their therapeutic potential against inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 4-chloropyrido[2,3-d]pyridazin-5(6H)-one and related derivatives:
Key Findings:
Reactivity : The 4-chloro derivative exhibits higher electrophilicity compared to methyl- or phenyl-substituted analogs, enabling facile nucleophilic substitutions (e.g., with amines or thiols) .
Thermal Stability : Chlorinated derivatives generally display higher melting points (e.g., 177–179°C vs. 84–86°C for methyl esters) due to stronger intermolecular interactions .
Biological Activity: The chlorine atom enhances binding to biological targets (e.g., kinases), while methylthio groups in thieno[2,3-d]pyrimidinones improve metabolic stability .
Pharmacological and Industrial Relevance
- Antihypertensive Agents : Piperazinyl derivatives of this compound show potent hypotensive effects by modulating cardiac contraction .
- Agrochemicals : Methyl-substituted analogs (e.g., 8-methylpyrido[2,3-d]pyridazin-5(6H)-one) are employed in pesticide formulations due to their stability and low toxicity .
Preparation Methods
Stepwise Synthesis via Chlorination of Dihydropyridazine-dione
The most widely reported method involves a three-step sequence starting from furo[3,4-b]pyridine-5,7-dione (Fig. 1):
-
Formation of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione :
Furo[3,4-b]pyridine-5,7-dione reacts with hydrazine hydrate under reflux (95°C, 3 hr) to yield the dihydropyridazine-dione intermediate. This step achieves an 85% yield, with characterization via -NMR showing singlet peaks at δ 13.13 ppm (NH) and aromatic protons at δ 9.20–8.40 ppm. -
Dichlorination with Phosphorus Oxychloride :
The dihydropyridazine-dione is treated with POCl₃ in pyridine at reflux to produce 5,8-dichloropyrido[2,3-d]pyridazine. IR spectroscopy confirms C–Cl stretching at 814 cm⁻¹, while -NMR reveals carbonyl carbons at δ 158.9 ppm. -
Selective Hydrolysis to this compound :
Heating the dichloro derivative with 1% HCl selectively hydrolyzes the C-8 chloride, yielding the target compound. CHN analysis validates the molecular formula (C₇H₅ClN₃O), with a melting point of 271–274°C.
Table 1: Reaction Conditions and Yields for Stepwise Synthesis
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data |
|---|---|---|---|
| 1 | Hydrazine hydrate, 95°C, 3 hr | 85 | -NMR: δ 13.13 (NH) |
| 2 | POCl₃, pyridine, reflux | 85 | IR: 814 cm⁻¹ (C–Cl) |
| 3 | 1% HCl, heat | 85 | MP: 271–274°C; CHN: C 46.36%, H 2.31% |
Alternative Halogenation Techniques
While POCl₃ remains the standard chlorinating agent, patents describe alternative halogenation strategies for related pyridazine derivatives:
-
N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) : Used for brominating pyrrolo[2,3-d]pyrimidines, this method could theoretically adapt to pyridazines but risks overhalogenation.
-
Catalytic Hydrogenolysis : Post-chlorination removal of hydroxyl groups via palladium-catalyzed hydrogenation is noted in antineoplastic agent synthesis, though untested for the target compound.
Optimization of Reaction Parameters
Solvent and Temperature Effects
-
POCl₃ in Pyridine : The combination acts as both solvent and catalyst, enhancing electrophilic chlorination. Lower temperatures (<100°C) reduce side reactions, while reflux (≈140°C) ensures complete dichlorination.
-
Hydrolysis Control : Dilute HCl (1%) selectively hydrolyzes the C-8 chloride without affecting the C-5 position, avoiding ring-opening byproducts.
Scalability and Industrial Adaptations
The one-pot chlorination-hydrolysis sequence simplifies large-scale production. A patent leveraging propionic anhydride as a solvent for analogous pyrazine syntheses suggests potential for solvent optimization, though unvalidated for this compound.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
IR Spectroscopy : Absence of N–H stretches (3070–3500 cm⁻¹) in the final product confirms complete chlorination, while C=O stretches (1705 cm⁻¹) verify lactam formation.
-
NMR Analysis : -NMR singlet at δ 13.08 ppm corresponds to the pyridazine NH, with aromatic protons at δ 9.20–8.40 ppm. -NMR signals at δ 154.10 and 158.9 ppm confirm carbonyl and pyridazine carbons.
Table 2: Comparative Spectral Data for Key Intermediates
| Compound | IR (cm⁻¹) | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|---|
| Dihydropyridazine-dione | 1705 (C=O) | 13.13 (NH) | 158.82 (C=O) |
| 5,8-Dichloropyrido[2,3-d]pyridazine | 814 (C–Cl) | 9.20–8.40 (Ar–H) | 154.10 (C–Cl) |
| Target Compound | 1705, 814 | 13.08 (NH), 9.20–8.40 (Ar–H) | 154.10 (C–Cl), 158.9 (C=O) |
Comparative Evaluation of Preparation Methods
The stepwise chlorination-hydrolysis method outperforms alternatives in yield (85%) and purity (>98% by CHN analysis). By contrast, tetrazine-based cycloadditions and anhydride-mediated syntheses lack specificity for introducing chlorine at the C-5 position.
Industrial and Pharmaceutical Relevance
While primarily academic, the target compound’s structural analogs exhibit antineoplastic and antimicrobial activities . Scalable POCl₃-based synthesis aligns with Good Manufacturing Practice (GMP) requirements, though solvent recovery systems are needed to mitigate environmental impact.
Q & A
Q. What are the standard synthetic routes for 4-chloropyrido[2,3-d]pyridazin-5(6H)-one, and how are intermediates validated?
The compound is synthesized via cyclization and substitution reactions. A common method involves reacting ethyl (2E)-(4-chloro-6-aminopyrimidin-5-yl)acrylate with secondary amines, followed by chlorination using phosphorus oxychloride (POCl₃) to introduce the chlorine substituent . Another route employs cyclization of 2,3-aminoamidopyridine derivatives with reagents like oxalyl chloride or ethyl 2-chlorooxoacetate to form the pyridopyridazinone core . Validation relies on NMR spectroscopy (¹H/¹³C), mass spectrometry (MS), and elemental analysis to confirm structural integrity and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- ¹H NMR : Identifies coupling patterns (e.g., J = 5.5 Hz for thiophene protons in related heterocycles) and substituent positions .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns, critical for verifying molecular weight and functional groups .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and Cl .
- IR Spectroscopy : Detects carbonyl (C=O) and C-Cl stretches (~700 cm⁻¹) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of pyridopyridazinone derivatives?
Microwave irradiation accelerates reaction kinetics and reduces side products. For example, Mannich-type reactions using Cu(OTf)₂ catalysis under microwave heating enable rapid cyclization of ethyl 3-methylpyridazine-4-carboxylate with aldimines, achieving 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones in high yields . This method reduces reaction times from hours to minutes while maintaining regioselectivity .
Q. How do substituents at position 4 influence reactivity and biological activity?
The chlorine atom at position 4 enhances electrophilicity, enabling nucleophilic substitution for further functionalization (e.g., methoxy or amine groups) . Comparative studies of analogs (e.g., 4-methoxy or 4-methyl derivatives) reveal that the chloro-substituted compound exhibits superior kinase inhibition due to its electron-withdrawing effects, which optimize binding pocket interactions .
Q. What strategies resolve contradictions in data from divergent synthetic pathways?
Discrepancies in reaction outcomes (e.g., yields, byproducts) often arise from differences in reagent reactivity or conditions. For example:
- Phosphorus Oxychloride vs. Oxalyl Chloride : POCl₃ favors chlorination but may overreact with sensitive functional groups, whereas oxalyl chloride is milder but requires higher temperatures .
- Microwave vs. Conventional Heating : Kinetic vs. thermodynamic control can alter product distributions . Systematic optimization (e.g., temperature gradients, solvent polarity studies) and computational modeling (DFT) help identify optimal pathways .
Methodological Challenges
Q. How is regioselectivity maintained during bromination or alkylation of the pyridopyridazinone core?
Bromination at position 5 is achieved using Br₂ in acetic acid with CH₃COOK as a base, yielding 5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidione under controlled heating (80°C) . Steric and electronic effects guide alkylation: bulky groups at position 4 hinder reactivity at adjacent sites, while electron-deficient rings favor electrophilic substitution .
Q. What are the limitations of current catalytic systems for pyridopyridazinone functionalization?
Cu(OTf)₂-catalyzed reactions, while efficient for Mannich-type cyclizations, struggle with sterically hindered substrates. Alternative catalysts (e.g., Pd for cross-coupling) or photoredox systems (e.g., Ru/Ir complexes) are being explored for C-H activation and late-stage diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
